Zavegepant - 1337918-83-8

Zavegepant

Catalog Number: EVT-3457847
CAS Number: 1337918-83-8
Molecular Formula: C36H46N8O3
Molecular Weight: 638.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zavegepant is a member of the class of ureas that is urea in which both amino groups are replaced by 4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidin-1-yl and {(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl}amino groups. It is a calcitonin gene-related peptide receptor antagonist whose hydrochloride salt has been approved by the FDA for the acute treatment of migraine. It has a role as a calcitonin gene-related peptide receptor antagonist. It is a quinolone, a piperidinecarboxamide, a member of ureas, a N-acylpiperazine, a member of piperidines and a member of indazoles. It is a conjugate base of a zavegepant(1+).
Zavegepant (BHV-3500) is a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP is released from sensory nerves and acts as a strong vasodilator, and thanks to these properties, it is involved in pain pathways. CGRP receptors are expressed in the central and peripheral nervous system; however, CGRP does not cross the blood-brain barrier, suggesting that it acts on peripheral nerves. In migraine, CGRP innervates pain-producing meningeal blood vessels and is released by trigeminal nerve stimulation. Since they inhibit these mechanisms and desensitize neuronal circuits, the use of CGRP receptor antagonists is beneficial in the treatment of migraine. Small molecule CGRP antagonists are also known as "gepants", and this category includes other drugs such as [rimegepant] and [ubrogepant]. Zavegepant is a third-generation CGRP receptor antagonist that is small in size and highly soluble. Due to its pharmacological properties, it can be administered intranasally. In March 2023, the FDA approved the use of zavegepant nasal spray for the acute treatment of migraine with or without aura in adults. A clinical trial (NCT04804033) is currently investigating the efficacy and safety of oral zavegepant in migraine prevention, and another one (NCT04987944) is evaluating the safety and efficacy of oral zavegepant (150 mg bid) in subjects with mild allergic asthma.
Zavegepant is a Calcitonin Gene-related Peptide Receptor Antagonist. The mechanism of action of zavegepant is as a Calcitonin Gene-related Peptide Receptor Antagonist.
Zavegepant is a highly soluble small molecule calcitonin gene related peptide (CGRP) receptor antagonist, with potential analgesic and immunomodulating activities. Upon administration, zavegepant targets, binds to and inhibits the activity of CGRP receptors located on mast cells in the brain. This may inhibit neurogenic inflammation caused by trigeminal nerve release of CGRP. In addition, by blocking the CGRP receptors located in smooth muscle cells within vessel walls, zavegepant inhibits the pathologic dilation of intracranial arteries. Zavegepant, by blocking the CGRP receptors, also suppresses the transmission of pain by inhibiting the central relay of pain signals from the trigeminal nerve to the caudal trigeminal nucleus. Altogether, this may relieve migraine. As CGRP receptors induce the release of pro-inflammatory mediators, such as interleukin-6 (IL-6), from inflammatory cells, zavegepant may prevent an IL-6-mediated inflammatory response. Zavegepant may also inhibit the CGRP-mediated induction of eosinophil migration and the stimulation of beta-integrin-mediated T cell adhesion to fibronectin at the site of inflammation, and may abrogate the CGRP-mediated polarization of the T cell response towards the pro-inflammatory state characterized by Th17 and IL-17. This may improve lung inflammation and oxygenation, prevent edema, and further lung injury. CGRP, a 37 amino-acid peptide expressed in and released from a subset of polymodal primary sensory neurons of the trigeminal ganglion and nerve fibers projecting to the airways and by pulmonary neuroendocrine cells, plays an important role in pain transmission, inflammation, and neurogenic vasodilatation. It is released upon acute lung injury and upregulation of transient receptor potential (TRP) channels.
See also: Zavegepant hydrochloride (active moiety of).
Source and Classification

Zavegepant is classified as a small molecule drug and is specifically categorized as a calcitonin gene-related peptide receptor antagonist. This classification is crucial because it highlights its mechanism of action, which involves blocking the receptor that mediates migraine-related pain pathways. The compound was synthesized and developed by Biohaven Pharmaceuticals and has undergone extensive clinical evaluation to establish its safety and efficacy profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zavegepant involves several key steps, utilizing advanced organic chemistry techniques. Notably, asymmetric hydrogenation plays a significant role in the synthesis process. This method allows for the selective formation of chiral centers in the molecule, which is essential for its biological activity.

  1. Starting Materials: The synthesis begins with indazole-containing enamides, which are subjected to hydrogenation using cobalt precatalysts.
  2. Reactions: Various reactions including coupling reactions and amide bond formations are employed to construct the complex structure of Zavegepant.
  3. Purification: The final product undergoes purification processes such as recrystallization and chromatography to ensure high purity and yield.

The detailed synthetic pathway can be referenced in patent literature, which outlines specific conditions and reagents used throughout the synthesis process .

Molecular Structure Analysis

Structure and Data

Zavegepant's molecular formula is C24H34N4O3HClC_{24}H_{34}N_{4}O_{3}\cdot HCl, indicating it is a hydrochloride salt. The compound features a complex structure with multiple rings and functional groups that contribute to its pharmacological activity.

  • Molecular Weight: Approximately 426.01 g/mol
  • Structural Features: It includes piperidine and piperazine moieties, along with an indazole ring, which are critical for its interaction with the calcitonin gene-related peptide receptor.

The structural representation highlights the intricate arrangement of atoms that facilitates its binding to target receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Zavegepant include:

  • Hydrogenation: This reaction is pivotal for creating specific stereochemistry within the molecule.
  • Coupling Reactions: These reactions link different molecular fragments together, forming the core structure of Zavegepant.
  • Amide Formation: Essential for creating stable bonds between various functional groups in the molecule.

These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity and purity .

Mechanism of Action

Process and Data

Zavegepant exerts its therapeutic effects by antagonizing the calcitonin gene-related peptide receptor, which plays a crucial role in migraine pathophysiology. By blocking this receptor:

  1. Pain Signal Modulation: It inhibits the transmission of pain signals from trigeminal neurons.
  2. Vasodilation Prevention: It prevents vasodilation associated with migraine attacks, thereby reducing headache severity.

Clinical studies have demonstrated that Zavegepant significantly improves pain relief within two hours post-administration compared to placebo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zavegepant hydrochloride typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in water and organic solvents like ethanol, facilitating its formulation into nasal spray delivery systems.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain potency.
  • Melting Point: The melting point can vary depending on the form (e.g., crystalline vs. amorphous) but generally falls within a defined range suitable for pharmaceutical applications .
Applications

Scientific Uses

Zavegepant has been primarily investigated for its application in treating acute migraine attacks. Its rapid onset of action makes it particularly beneficial for patients seeking immediate relief from debilitating migraine symptoms. Ongoing research continues to explore additional therapeutic uses beyond migraines, potentially expanding its application in neurology .

Neuropharmacological Foundations of CGRP Receptor Antagonism

CGRP Signaling Pathways in Migraine Pathophysiology

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that functions as the most potent vasodilatory molecule identified in both peripheral and cerebral circulation [3] [6]. During migraine attacks, trigeminal ganglion stimulation triggers CGRP release from perivascular nerve terminals, initiating a neuroinflammatory cascade that includes meningeal vasodilation, plasma protein extravasation, and sensitization of trigeminovascular pain pathways [1] [7]. This neuropeptide binds to specific G protein-coupled receptors (GPCRs) composed of three subunits: calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and receptor component protein (RCP) [6]. The CGRP receptor complex is predominantly expressed on vascular smooth muscle cells of meningeal vessels, neurons, and glial cells within the trigeminal system [7].

CGRP's pathophysiological role is substantiated by clinical observations showing elevated jugular venous levels during acute migraine attacks [3]. Exogenous CGRP infusion reliably triggers migraine-like attacks in susceptible individuals, establishing a causal relationship between CGRP signaling and migraine pathogenesis [1] [6]. The neuropeptide exerts its effects through dual mechanisms: (1) peripheral vasodilation of dural blood vessels via cAMP-mediated smooth muscle relaxation, and (2) central pain sensitization through facilitation of nociceptive transmission in the trigeminocervical complex and thalamocortical pathways [3] [7]. This bifunctional role positions CGRP receptor blockade as a mechanistically targeted strategy for aborting migraine attacks at both vascular and neuronal levels.

Table 1: Key Neurovascular Functions of CGRP in Migraine Pathophysiology

Biological SystemCGRP-Mediated EffectPathogenic Consequence
Meningeal VasculaturePotent vasodilation via cAMP/PKA signalingIntracranial vasodilation and pulsatile pain
Trigeminal GanglionEnhanced nociceptor sensitizationAllodynia and headache exacerbation
Central Pain PathwaysFacilitation of glutamatergic transmissionPhotophobia, phonophobia, and cutaneous allodynia
Neuroimmune InterfaceMast cell degranulation and cytokine releaseNeurogenic inflammation and sustained activation

Structural Specificity of Zavegepant as a Third-Generation Gepant

Zavegepant (C₃₆H₄₆N₈O₃; molecular weight 638.80 g/mol) represents the pinnacle of gepant evolution, specifically engineered to overcome limitations of earlier CGRP receptor antagonists [5] [8]. Its distinctive molecular architecture features an imidazolidinone core flanked by a quinolinone moiety and a complex piperazine-piperidine pharmacophore, creating a three-dimensional binding scaffold with high conformational specificity for the CGRP receptor's extracellular domain [5] [8]. This structural configuration yields several advantages over preceding gepants: (1) enhanced aqueous solubility (50 mg/mL in DMSO) facilitating intranasal delivery; (2) optimized binding kinetics characterized by rapid association (Kon = 2.7 × 10⁵ M⁻¹s⁻¹) and slow dissociation (Koff = 1.8 × 10⁻⁴ s⁻¹) from the CGRP receptor; and (3) reduced hepatic metabolism through minimized cytochrome P450 interactions compared to first-generation gepants [5] [8].

The molecule's spatial orientation enables formation of critical interactions with the CGRP receptor complex, particularly hydrogen bonding with residues in the N-terminal extracellular domain of CLR (Arg121, Trp72) and van der Waals contacts with RAMP1 (Trp74, Phe83) [8]. These interactions confer subnanomolar receptor affinity (Ki = 0.27 nM), approximately 5-10 times greater than earlier gepants at therapeutic concentrations [1] [5]. Zavegepant's molecular configuration incorporates strategically positioned hydrogen bond donors/acceptors and a cationic center that mimics the natural ligand's binding topology, allowing competitive displacement of CGRP with high specificity [8].

Table 2: Structural and Pharmacological Comparison of Gepant Generations

Molecular PropertyFirst-Generation (Telcagepant)Second-Generation (Rimegepant)Third-Generation (Zavegepant)
Molecular Weight (g/mol)534.45534.45638.80
Receptor Affinity (Ki, nM)0.830.550.27
Binding Residence Time (min)284293
Aqueous Solubility (mg/mL)0.050.1250.0
Plasma Protein Binding (%)918976
Primary Administration RouteOralOral/sublingualIntranasal

Comparative Molecular Dynamics of CGRP Receptor Binding Across Gepants

The molecular interactions between gepants and the CGRP receptor complex reveal distinct binding modalities that correlate with functional antagonism. Zavegepant exhibits a unique binding trajectory characterized by deep penetration into the orthosteric binding pocket formed at the CLR-RAMP1 interface, establishing 23 direct atomic contacts compared to 16-18 contacts observed with other gepants [1] [8]. Molecular dynamics simulations demonstrate that zavegepant induces a conformational lock mechanism through stabilization of RAMP1's extracellular domain, reducing receptor flexibility by 40% compared to unbound state and 25% compared to rimegepant-bound receptors [1]. This rigidification effectively prevents the transition to the active receptor conformation required for intracellular G-protein coupling and cAMP generation.

At therapeutic plasma concentrations (free fraction Cmax ≈ 8.2 nM), zavegepant achieves 94% receptor occupancy in human meningeal arteries, compared to 89% for rimegepant and 85% for ubrogepant [1]. This enhanced blockade translates to superior inhibition of CGRP-induced vasodilation, with zavegepant (10 nM) producing a rightward shift in CGRP concentration-response curves (pKB = 9.8) exceeding that of other gepants (pKB = 8.3-9.1) in human isolated middle meningeal artery preparations [1]. The differential inhibition is particularly pronounced in pathophysiological conditions; in arteries from overweight patients, zavegepant maintains 91% inhibition efficacy versus 78-83% for oral gepants, attributed to its direct trigeminovascular delivery bypassing systemic distribution [1].

Free energy perturbation calculations reveal zavegepant's binding is driven by favorable enthalpy changes (ΔG = -12.7 kcal/mol) dominated by polar interactions, contrasting with the entropy-driven binding of earlier gepants [8]. This thermodynamic profile correlates with slower dissociation kinetics (t½ ≈ 64 minutes) and prolonged receptor blockade. The molecule's zwitterionic character at physiological pH enhances target residence time through electrostatic complementarity with the anionic receptor surface, a feature less pronounced in other gepants [8].

Table 3: Functional Antagonism Parameters of CGRP Receptor Antagonists

ParameterUbrogepant (50 mg oral)Rimegepant (75 mg sublingual)Zavegepant (10 mg intranasal)
Therapeutic Cmax (nM)15712132
Free Fraction Cmax (nM)6.96.58.2
Receptor Occupancy at Cmax (%)858994
pKB in HMMA*8.39.19.8
Inhibition of CGRP-Induced Vasodilation (%)808795
Onset of Receptor Blockade (min)453015

*Human Middle Meningeal Artery

The differential binding kinetics translate to functional outcomes in migraine pathology. Zavegepant achieves maximal receptor blockade within 15 minutes post-administration in human meningeal artery models, contrasting with 30-45 minutes for other gepants [1]. This rapid onset is clinically significant, as early CGRP receptor blockade can interrupt the progression of migraine pain pathways before central sensitization occurs. The molecular basis for this kinetic advantage lies in zavegepant's low steric hindrance during receptor approach and its optimized binding funnel topography that reduces desolvation energy penalties upon receptor engagement [8].

Properties

CAS Number

1337918-83-8

Product Name

Zavegepant

IUPAC Name

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide

Molecular Formula

C36H46N8O3

Molecular Weight

638.8 g/mol

InChI

InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/t32-/m1/s1

InChI Key

JJVAPHYEOZSKJZ-JGCGQSQUSA-N

SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O

Solubility

Freely soluble

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.